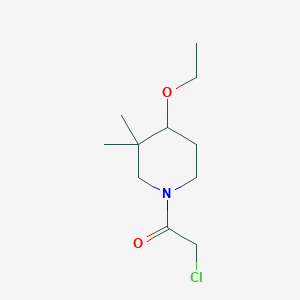![molecular formula C14H10Cl2N2O3 B2681392 (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine CAS No. 303987-32-8](/img/structure/B2681392.png)
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine” is a chemical compound with the CAS Number: 303987-32-8. It has a linear formula of C14H10Cl2N2O3 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime . The InChI code is 1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2/b17-8+ .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 325.15 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound could be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a suitable candidate for this process .
Non-Linear Optics
The compound may have applications in the field of non-linear optics (NLO). NLO properties of molecules play a crucial role in areas such as optical communication, sensing data storage computing .
Crystal Structure Determination
The compound could be used in crystal structure determination studies. After filtering, the residue of the compound can be dissolved in dichloromethane and the solution can be evaporated slowly at room temperature to obtain colorless prismatic crystals suitable for X-ray structure determination .
Imbalanced Learning
In the field of machine learning, the compound could be used in imbalanced learning, a compelling research area that deals with data with an imbalanced class distribution .
Quantum Computing
The compound could be used in the field of quantum computing. Researchers are exploring the transformative potential of quantum computers and identifying the size of quantum computer needed for specific tasks .
Translational Research
The compound could be used in translational research, a multi-stage process driven by close and continued collaboration between scientists and ethicists to ensure that new technologies are safe and beneficial for all .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFVCSOHVFNVOL-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2681314.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2681315.png)


![N-Cyclopropyl-N-methyl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2681323.png)

![N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B2681325.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)
